Product packaging for 3,5-Dichlorobenzo[f][1,7]naphthyridine(Cat. No.:CAS No. 62141-01-9)

3,5-Dichlorobenzo[f][1,7]naphthyridine

Cat. No.: B14544355
CAS No.: 62141-01-9
M. Wt: 249.09 g/mol
InChI Key: URTOCUHBGAGXAJ-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzo[f][1,7]naphthyridine ( 62141-01-9) is an aromatic heterocyclic organic compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.10 g/mol . This benzo-fused [1,7]naphthyridine derivative is a solid at room temperature and features a planar, multi-ring structure that incorporates two nitrogen atoms, making it a diazanaphthalene analog of interest in several research fields . The [1,7]naphthyridine scaffold and its benzocondensed analogs are significant in medicinal chemistry due to their wide range of biological activities. Such structures have been investigated as potential antitumor agents, antiviral agents, and for the treatment of neurological disorders . The presence of two chlorine atoms at the 3 and 5 positions of the core structure provides reactive sites for further synthetic modification, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . This compound is supplied as a high-purity material strictly for research purposes. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl2N2 B14544355 3,5-Dichlorobenzo[f][1,7]naphthyridine CAS No. 62141-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62141-01-9

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

3,5-dichlorobenzo[f][1,7]naphthyridine

InChI

InChI=1S/C12H6Cl2N2/c13-10-6-5-8-7-3-1-2-4-9(7)15-12(14)11(8)16-10/h1-6H

InChI Key

URTOCUHBGAGXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)N=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichlorobenzo F 1 2 Naphthyridine and Analogous Dihalo Benzo F 1 2 Naphthyridines

Direct Synthesis Approaches

Direct synthesis methodologies aim to construct the 3,5-dichlorinated benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine skeleton in a single or multi-step sequence from acyclic or simpler cyclic precursors that already bear the required chlorine atoms.

Cascade Multi-Component Reactions (e.g., Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition/Aromatization)

A powerful modern approach for the synthesis of complex heterocyclic systems is the use of cascade multi-component reactions (MCRs). researchgate.netnih.gov The Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization has been successfully employed to create substituted 5-aryl-benzo[f] researchgate.netorganic-chemistry.orgnaphthyridines. researchgate.netnih.govmdpi.com

This strategy could theoretically be adapted to produce 3,5-dichlorinated analogs by utilizing a dichlorinated aniline (B41778) derivative as the amine component in the Ugi-3CR. The general scheme involves the reaction of an amine, an aldehyde, and an isocyanide to form an Ugi adduct. This adduct, when appropriately designed with diene and dienophile functionalities, can undergo an intramolecular aza-Diels-Alder reaction to form a bridged intermediate, which then aromatizes to the benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine core. researchgate.net

To obtain a 3,5-dichlorinated product, one might envision using a starting aniline with chlorine atoms at the appropriate positions, which would then be incorporated into the final ring system. The precise positioning of the chlorine atoms in the final product would depend on the specific substitution pattern of the aniline precursor and the regioselectivity of the cyclization. For instance, using a 2,4-dichloroaniline (B164938) as the starting amine component could potentially lead to the desired substitution pattern in the final product.

Table 1: Illustrative Ugi-3CR for Benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine Synthesis

Amine ComponentAldehyde ComponentIsocyanide ComponentPotential Product
Tri-functional dienophile-containing ester-anilinesSubstituted benzaldehydes2-isocyano-1-morpholino-3-phenylpropan-1-one5-Aryl-benzo[f] researchgate.netorganic-chemistry.orgnaphthyridines researchgate.netnih.gov
Dichloroaniline derivativeAppropriate aldehydeSuitable isocyanideHypothetical Dihalo-benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine

Skraup-Type Intramolecular Cyclization and Modifications

The Skraup synthesis and its modifications are classic and robust methods for the preparation of quinolines and related fused heterocyclic systems. wikipedia.orgresearchgate.netmdpi.comjptcp.com The typical Skraup reaction involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to yield a quinoline (B57606). wikipedia.orgresearchgate.net This methodology has been extended to the synthesis of benzo[f] researchgate.netorganic-chemistry.orgnaphthyridines, typically starting from a 2-aminoazine and glycerol under acidic conditions. mdpi.com

To synthesize a dichlorinated analog, a dichlorinated aminoquinoline could serve as the precursor. For example, a suitably substituted 3-amino-dichloroquinoline could undergo a Skraup-type cyclization to form the final ring of the benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine system. The positions of the chlorine atoms on the starting aminoquinoline would dictate their final location on the target molecule. A modified Skraup approach, such as the Michael addition of an aminoisoquinoline to an α,β-unsaturated ketone followed by cyclization, has also been used for related benzonaphthyridines and could be adapted using chlorinated starting materials. mdpi.com

Table 2: Skraup-Type Reactions for Benzo-fused Naphthyridines

Starting AmineReagentsProduct TypeReference
2-AminoazinesGlycerol, Sulfuric AcidBenzo[f] researchgate.netorganic-chemistry.orgnaphthyridines mdpi.com
4-AminoisoquinolineMethyl vinyl ketone, As2O5, H2SO4Benzo[c] researchgate.netosi.lvnaphthyridine mdpi.com
Dichloro-3-aminoquinolineGlycerol, H2SO4, OxidantHypothetical Dichlorobenzo[f] researchgate.netorganic-chemistry.orgnaphthyridine

Multi-step Strategies

Many syntheses of complex heterocyclic compounds, including benzo[f] researchgate.netorganic-chemistry.orgnaphthyridines, involve multi-step (stepwise) strategies. mdpi.com These approaches offer greater control over the introduction of substituents at specific positions. A plausible multi-step route to 3,5-Dichlorobenzo[f] researchgate.netorganic-chemistry.orgnaphthyridine could involve the initial synthesis of a dichlorinated quinoline or pyridine (B92270) precursor, which is then elaborated to construct the final fused ring system.

For instance, a Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, is a common method for quinoline synthesis and could be employed to build a chlorinated intermediate that is later cyclized to form the benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine core. nih.gov

Functionalization and Halogenation of Precursors

An alternative to direct synthesis is the functionalization of a pre-existing benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine scaffold or a late-stage intermediate. This approach relies on the inherent reactivity of the heterocyclic system to introduce halogen atoms at specific positions.

Electrophilic Halogenation Strategies

Direct electrophilic halogenation is a common method for introducing halogen atoms onto aromatic and heteroaromatic rings. The feasibility and regioselectivity of this approach for benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine would depend on the electron density distribution within the ring system. In general, electrophilic substitution on nitrogen-containing heterocycles can be complex, with the nitrogen atoms deactivating the ring towards electrophilic attack. However, the benzene (B151609) portion of the molecule would likely be more susceptible to electrophilic substitution.

The positions most susceptible to electrophilic attack would need to be determined, potentially through computational studies or by analogy to related systems like quinoline, where electrophilic substitution typically occurs on the benzene ring. Reagents such as N-chlorosuccinimide (NCS) or chlorine in the presence of a Lewis acid could be explored for the direct chlorination of the benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine core. The reaction conditions would need to be carefully controlled to achieve dichlorination and to favor the desired 3,5-substitution pattern, which may be challenging to achieve selectively.

Nucleophilic Displacement Routes for Halogen Introduction

Nucleophilic displacement reactions provide another avenue for introducing chlorine atoms. This could involve the conversion of other functional groups, such as hydroxyl or amino groups, into chloro substituents.

One potential strategy involves the synthesis of a dihydroxy-benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine precursor. The hydroxyl groups, which are often introduced during cyclization reactions (e.g., from lactam precursors), can then be converted to chloro groups using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). osi.lv This method is widely used in the synthesis of chloro-substituted pyridines and quinolines.

Alternatively, a diamino-benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine could be synthesized and then converted to the corresponding dichloro derivative via the Sandmeyer reaction. organic-chemistry.orgwikipedia.orglscollege.ac.inmasterorganicchemistry.comnih.gov This two-step process involves the diazotization of the amino groups with nitrous acid to form diazonium salts, which are then treated with a copper(I) chloride solution to introduce the chlorine atoms. wikipedia.orglscollege.ac.in The success of this approach would depend on the stability of the intermediate diazonium salts and the efficiency of the subsequent displacement reaction.

Table 3: Potential Nucleophilic Displacement Routes

PrecursorReagent(s)Reaction TypePotential Product
Dihydroxy-benzo[f] researchgate.netorganic-chemistry.orgnaphthyridinePOCl3 or PCl5Chlorodehydroxylation3,5-Dichlorobenzo[f] researchgate.netorganic-chemistry.orgnaphthyridine
Diamino-benzo[f] researchgate.netorganic-chemistry.orgnaphthyridine1. NaNO2, HCl2. CuClSandmeyer Reaction3,5-Dichlorobenzo[f] researchgate.netorganic-chemistry.orgnaphthyridine

Rearrangement Reactions Leading to Dihalo-Naphthyridine Scaffolds

Rearrangement reactions represent a powerful class of organic transformations that enable the construction of complex molecular architectures from simpler, more accessible precursors. In the context of naphthyridine chemistry, these reactions provide strategic pathways to assemble the core bicyclic structure, often establishing key substitution patterns.

One notable approach involves the transformation of substituted tetrahydro-2,7-naphthyridines. The synthesis begins with 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, which serve as dihalo starting materials. nih.gov The reaction of these compounds with cyclic amines leads to a nucleophilic substitution, which is a prerequisite for a subsequent rearrangement that ultimately yields functionalized 1-oxo-2,7-naphthyridine compounds. nih.gov This method highlights how a rearrangement process can be integral to developing new regioselective procedures for naphthyridine synthesis. nih.gov

Another documented strategy is a base-catalyzed ring expansion rearrangement. This has been observed in the conversion of ethyl (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetate into a 2,7-naphthyridine (B1199556) derivative, demonstrating the utility of rearrangement reactions in creating the naphthyridine scaffold from different heterocyclic systems. thieme-connect.de

Table 1: Examples of Rearrangement Reactions in Naphthyridine Synthesis
Starting MaterialReaction TypeKey ConditionsResulting ScaffoldReference
7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilesSubstitution followed by rearrangementReaction with cyclic amines in absolute ethanol1-Oxo-2,7-naphthyridine derivatives nih.gov
Ethyl (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetateBase-catalyzed ring expansionBase catalysis2,7-Naphthyridine derivative thieme-connect.de

Green Chemistry Approaches in Dihalo-Benzo[f]nih.govjchps.comnaphthyridine Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and enhancement of energy efficiency, are increasingly influencing the synthesis of complex pharmaceutical intermediates. The construction of benzonaphthyridine scaffolds is no exception, with researchers exploring aqueous reaction media and microwave-assisted protocols to develop more environmentally benign synthetic routes.

On-Water Reactions for Benzonaphthyridine Derivatives

Performing organic reactions in water as a solvent offers significant environmental benefits and can sometimes lead to unique reactivity and enhanced reaction rates. The Friedländer condensation, a classic method for synthesizing quinolines and naphthyridines, has been successfully adapted to aqueous conditions. For instance, novel arylbenzo[h] nih.govthieme-connect.denaphthyridines have been prepared in good yields through the condensation of 4-amino-2-chloro/2-arylquinoline-3-carbaldehyde with aromatic ketones in water. researchgate.net

Furthermore, multicomponent reactions in aqueous media provide an efficient and atom-economical approach to complex heterocycles. A one-pot, three-component reaction between 3-aminopyridine, arylaldehydes, and 4-hydroxycoumarin, catalyzed by sulfamic acid in water at 100 °C, has been used to synthesize chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives in high yields. nih.gov This strategy demonstrates the feasibility of constructing fused naphthyridine systems using water as a green solvent. nih.gov

Table 2: On-Water Synthetic Approaches to Benzonaphthyridine Derivatives
Reaction TypeReactantsCatalyst/ConditionsProductReference
Friedländer Condensation4-Amino-2-chloro/2-arylquinoline-3-carbaldehyde, Aromatic ketonesIn waterArylbenzo[h] nih.govthieme-connect.denaphthyridines researchgate.net
One-pot Three-component Reaction3-Aminopyridine, Arylaldehydes, 4-HydroxycoumarinSulfamic acid / Water, 100 °CChromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. connectjournals.com This technology is well-suited for the rapid and efficient construction of heterocyclic scaffolds.

A facile and rapid one-pot, three-component protocol for synthesizing 5,6-dihydro-naphtho[g]benzo[b] nih.govnih.govnaphthyridine derivatives utilizes microwave irradiation. jchps.com The reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate (B1210297) in the presence of a strong base completes in just 10-12 minutes under microwave heating at 240W. jchps.com This method provides a significant advantage over conventional synthetic routes which can be more difficult. jchps.com

Solvent-free, microwave-assisted synthesis represents a particularly eco-friendly approach. The cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid proceeds efficiently under microwave irradiation without any solvent, requiring only a catalytic amount of DMF. connectjournals.com This reaction goes to completion in minutes, yielding highly pure products and underscoring the potential of microwave technology to create complex, fused naphthyridine systems in an environmentally benign manner. connectjournals.com

Table 3: Microwave-Assisted Synthesis of Naphthyridine Scaffolds
ReactantsKey ConditionsReaction TimeProductReference
2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium acetateMicrowave irradiation (240W), NaH in dry DMF10-12 minutes5,6-Dihydro-naphtho[g]benzo[b] nih.govnih.govnaphthyridine derivatives jchps.com
3-Aryl-2-chloro-1,8-naphthyridines, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidSolvent-free, Microwave irradiation (400W), catalytic DMFMinutes6-Aryl-8-phenyl-8,11-dihydropyrazolo-[30,40:4,5] pyrimido [1,2-a] nih.govnih.gov naphthyridin-11-ones connectjournals.com

Chemical Reactivity and Derivatization of the 3,5 Dichlorobenzo F 1 2 Naphthyridine Core

Nucleophilic Aromatic Substitution Reactions on Halogen Sites

The chlorine atoms at the 3- and 5-positions of the benzo[f] nih.govorganic-chemistry.orgnaphthyridine core are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the heterocyclic system activates the chloro-substituted carbons towards attack by nucleophiles. The relative reactivity of the C-3 and C-5 positions can be influenced by steric and electronic factors, as well as the reaction conditions employed.

Amination Reactions

The displacement of chloride ions by amine nucleophiles is a common strategy for the functionalization of chloro-aza-aromatic compounds. This transformation is typically achieved by heating the dichloro-substrate with an excess of the desired amine, often in the presence of a base to neutralize the liberated hydrochloric acid. In some cases, acid catalysis can also promote amination. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been shown to be facilitated by hydrochloric acid in various solvents, with water proving to be an effective medium. preprints.org

The regioselectivity of amination on dichlorinated systems can be controlled by the reaction conditions. For example, in related dichloronaphthyridines, the chlorine atom at the position more activated by the ring nitrogens will typically react first. The introduction of the first amino group can then modulate the reactivity of the second chlorine atom for subsequent substitution.

Table 1: Representative Amination Reactions on Analogous Dichloro-Aza-Aromatic Compounds

Dichloro-SubstrateAmine NucleophileReaction ConditionsProductYield (%)Reference
2,7-Dichloro-1,8-naphthyridine (B19096)MorpholineK2CO3, DMF, 120 °C2-Morpholino-7-chloro-1,8-naphthyridine85N/A
4,6-Dichloropyrimidine (B16783)Aniline (B41778)NaH, THF, reflux4-Anilino-6-chloropyrimidine78N/A
2,4-DichloropyridineBenzylamineEt3N, EtOH, reflux2-Benzylamino-4-chloropyridine92N/A

Note: The data in this table is illustrative and based on the reactivity of analogous compounds, not 3,5-Dichlorobenzo[f] nih.govorganic-chemistry.orgnaphthyridine itself.

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atoms of 3,5-Dichlorobenzo[f] nih.govorganic-chemistry.orgnaphthyridine are expected to undergo nucleophilic substitution with alkoxides and thiolates. These reactions provide access to the corresponding ether and thioether derivatives, respectively. The reactions are typically carried out by treating the dichloro compound with a sodium or potassium alkoxide or thiolate in a suitable polar aprotic solvent like DMF or DMSO.

In a study on 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] nih.govresearchgate.netnaphthyridine, it was observed that the relative reactivity of different positions towards nucleophilic attack is dependent on the nucleophile itself. researchgate.net For instance, alkoxides were found to react at the 6-position, while alkyl and aryl thioxides reacted at the 1-position. researchgate.net This highlights the subtle electronic and steric effects that can govern the site-selectivity of these reactions.

Electrophilic Substitution and Functionalization of the Benzo[f]nih.govorganic-chemistry.orgnaphthyridine System

Electrophilic aromatic substitution on the benzo[f] nih.govorganic-chemistry.orgnaphthyridine core is generally more challenging than on electron-rich aromatic systems. The nitrogen atoms in the naphthyridine rings are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur. The position of substitution will be directed by the combined electronic effects of the fused rings and the existing chloro-substituents.

For the parent benzo[f] nih.govorganic-chemistry.orgnaphthyridine, electrophilic attack is predicted to occur on the benzo ring, which is more electron-rich compared to the electron-deficient naphthyridine portion. In related benzo[b] nih.govnih.govnaphthyridines, nitration and bromination have been reported to occur on the pyridine (B92270) ring, but the reaction pathway is not always straightforward and can be influenced by the reaction conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the derivatization of halo-aza-aromatic compounds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron reagent with a halide in the presence of a palladium catalyst and a base. This reaction is well-suited for the functionalization of 3,5-Dichlorobenzo[f] nih.govorganic-chemistry.orgnaphthyridine. By carefully selecting the reaction conditions, it is possible to achieve either mono- or di-arylation.

Studies on 2,7-dichloro-1,8-naphthyridine have demonstrated the successful application of Suzuki-Miyaura coupling to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields. researchgate.net Similarly, the Suzuki-Miyaura reaction has been successfully applied to other dichloro-heteroaromatics like 4,6-dichloropyrimidine and 2,6-dichloropyridine. researchgate.net The choice of palladium catalyst, ligand, base, and solvent can influence the efficiency and selectivity of the coupling reaction. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of aryl chlorides. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling on Analogous Dichloro-Heterocycles

Dichloro-SubstrateBoronic Acid/EsterCatalyst/LigandBaseProductYield (%)Reference
2,7-Dichloro-1,8-naphthyridinePhenylboronic acidPd(PPh3)4K3PO42,7-Diphenyl-1,8-naphthyridine90 researchgate.net
4,6-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh3)4Na2CO34-Chloro-6-(4-methoxyphenyl)pyrimidine82 researchgate.net
3,5-Dichloro-1,2,4-thiadiazolePhenylboronic acidPd(PPh3)4Na2CO33-Chloro-5-phenyl-1,2,4-thiadiazole95 nih.gov

Note: The data in this table is illustrative and based on the reactivity of analogous compounds, not 3,5-Dichlorobenzo[f] nih.govorganic-chemistry.orgnaphthyridine itself.

Heck and Stille Coupling Applications

The Heck reaction, which couples an aryl or vinyl halide with an alkene, and the Stille reaction, which involves the coupling of an organotin compound with an organic halide, are also expected to be applicable to 3,5-Dichlorobenzo[f] nih.govorganic-chemistry.orgnaphthyridine. iitk.ac.inwikipedia.org These reactions would allow for the introduction of alkenyl and various other organic substituents onto the benzo[f] nih.govorganic-chemistry.orgnaphthyridine core.

The general mechanism for both reactions involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by migratory insertion (Heck) or transmetalation (Stille), and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. iitk.ac.inwikipedia.org While specific examples on the target molecule are not available, the extensive use of these reactions in the modification of other chloro-aza-aromatic systems suggests their potential for the derivatization of 3,5-Dichlorobenzo[f] nih.govorganic-chemistry.orgnaphthyridine. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthetic organic chemistry for creating arylamines from aryl halides. wikipedia.org Given the presence of two chloro-substituents on the benzo[f] wikipedia.orgnih.govnaphthyridine core, this methodology is expected to be a viable route for introducing a diverse range of amino groups at the 3 and 5 positions.

The reactivity of the C-Cl bonds in 3,5-Dichlorobenzo[f] wikipedia.orgnih.govnaphthyridine towards Buchwald-Hartwig amination would be influenced by the choice of palladium catalyst, ligand, base, and the nature of the amine coupling partner. The electronic properties of the benzonaphthyridine ring system will also play a crucial role. It is anticipated that either mono- or di-amination could be achieved by carefully controlling the stoichiometry of the reagents and reaction conditions.

Below is a representative table outlining the potential conditions for the Buchwald-Hartwig amination of 3,5-Dichlorobenzo[f] wikipedia.orgnih.govnaphthyridine with a generic primary amine (R-NH2).

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionPurpose
Substrate 3,5-Dichlorobenzo[f] wikipedia.orgnih.govnaphthyridineAryl halide source
Amine Primary or Secondary Amine (e.g., R-NH2)Nucleophile
Catalyst Pd(OAc)2 or Pd2(dba)3Palladium source
Ligand Buchwald or Hartwig ligands (e.g., XPhos, SPhos)Stabilize and activate the catalyst
Base NaOtBu, K3PO4, or Cs2CO3Deprotonate the amine
Solvent Toluene or DioxaneReaction medium
Temperature 80-120 °CProvide activation energy

The successful implementation of this reaction would yield novel 3-amino-5-chloro-, 3,5-diamino-, or 3-chloro-5-amino-benzo[f] wikipedia.orgnih.govnaphthyridine derivatives, significantly expanding the chemical space around this scaffold for further biological evaluation.

N-Oxidation and Quaternization Chemistry

The nitrogen atoms within the benzo[f] wikipedia.orgnih.govnaphthyridine core are susceptible to electrophilic attack, leading to the formation of N-oxides or quaternary ammonium (B1175870) salts. These reactions can significantly alter the electronic properties and biological activity of the parent molecule.

N-Oxidation: Treatment of 3,5-Dichlorobenzo[f] wikipedia.orgnih.govnaphthyridine with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is expected to yield the corresponding N-oxides. The regioselectivity of the oxidation will depend on the relative basicity and steric accessibility of the two nitrogen atoms. It is plausible that a mixture of mono-N-oxides (at N-1 or N-7) and the di-N-oxide could be obtained.

Quaternization: The reaction of the benzonaphthyridine core with alkyl halides (e.g., methyl iodide) would lead to the formation of quaternary ammonium salts. mdpi.com Similar to N-oxidation, the site of alkylation will be influenced by the nucleophilicity of the nitrogen atoms. The resulting quaternized products would carry a positive charge, which could enhance their solubility and interaction with biological targets.

Cycloaddition Reactions Involving Benzonaphthyridine Systems

The extended π-system of the benzo[f] wikipedia.orgnih.govnaphthyridine core suggests its potential participation in cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions. researchgate.net In such reactions, the benzonaphthyridine could act as either the diene or the dienophile, depending on the nature of the reacting partner.

For instance, the electron-deficient nature of the pyridine rings within the benzonaphthyridine system could make it a suitable dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. Conversely, under certain conditions, a portion of the aromatic system might behave as a diene. The presence of the chloro-substituents could also influence the regioselectivity and feasibility of these cycloaddition reactions. Successful cycloaddition would result in the formation of more complex, polycyclic structures with novel three-dimensional shapes.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichlorobenzo F 1 2 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of organic molecules. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed map of the proton and carbon environments within 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine can be constructed.

The ¹H NMR spectrum of 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the fused ring system. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituents, as well as by anisotropic effects from the aromatic rings.

To definitively assign these proton signals and understand their connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine, COSY would show correlations between adjacent protons on the same aromatic ring, aiding in the assignment of protons within the benzo and naphthyridine moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking a proton on one ring to a carbon on an adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which can help in confirming the regiochemistry and elucidating the conformation of the molecule.

The expected ¹H and ¹³C NMR chemical shifts for the non-equivalent protons and carbons of 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine are summarized in the table below. The predicted values are based on the analysis of similar heterocyclic systems and the known effects of chloro- and nitro-substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 8.0 - 8.5 -
C-1 - 125 - 130
H-2 7.5 - 8.0 -
C-2 - 120 - 125
C-3 - 145 - 150
C-3a - 130 - 135
C-4 8.5 - 9.0 150 - 155
C-5 - 140 - 145
C-6a - 145 - 150
H-8 7.8 - 8.3 -
C-8 - 128 - 133
H-9 7.4 - 7.9 -
C-9 - 123 - 128
H-10 8.2 - 8.7 -
C-10 - 130 - 135
C-10a - 135 - 140

The precise placement of the chlorine atoms at the 3- and 5-positions is confirmed through long-range HMBC correlations. For instance, the proton at the 4-position would be expected to show a correlation to the carbon at the 5-position (C-5), which is substituted with a chlorine atom. Similarly, correlations from protons on the benzo ring to the chlorinated carbons of the naphthyridine core would solidify the structural assignment. As 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine is an achiral molecule, stereochemical considerations are not applicable.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula, C₁₄H₇Cl₂N₃.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern under electron impact (EI) or other ionization methods would provide further structural information. nih.gov Expected fragmentation pathways could include the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl), as well as the cleavage of the heterocyclic rings, potentially leading to the elimination of HCN. researchgate.netasianpubs.org

Table 2: Predicted Mass Spectrometry Data for 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine

Ion Predicted m/z Description
[M]⁺• 287.01 Molecular ion
[M+2]⁺• 289.01 Isotope peak due to one ³⁷Cl
[M+4]⁺• 291.00 Isotope peak due to two ³⁷Cl
[M-Cl]⁺ 252.04 Loss of a chlorine radical
[M-HCl]⁺• 251.04 Loss of hydrogen chloride
[M-2Cl]⁺ 217.07 Loss of two chlorine radicals

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine would be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H stretching 3100 - 3000
C=N stretching (naphthyridine ring) 1620 - 1580
C=C stretching (aromatic rings) 1550 - 1450
C-Cl stretching 850 - 750

The presence of strong absorptions corresponding to C=N and C=C stretching would confirm the aromatic and heterocyclic nature of the core structure. The C-Cl stretching vibrations would appear in the fingerprint region, providing evidence for the chloro-substituents. The pattern of C-H out-of-plane bending bands can also offer clues about the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine is expected to give rise to strong absorptions in the UV-Vis region. The spectrum would likely be dominated by π → π* transitions, which are characteristic of aromatic and heteroaromatic compounds. shu.ac.ukusp.br The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions, although these are typically of lower intensity. libretexts.org The specific wavelengths of maximum absorbance (λ_max) are influenced by the extent of conjugation and the nature of the substituents.

Table 4: Predicted UV-Vis Absorption Data for 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine

Electronic Transition Predicted λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* 250 - 350 High (10,000 - 50,000)

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. A single-crystal X-ray diffraction analysis of 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine would provide precise measurements of bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the fused aromatic system. Furthermore, it would reveal details about the intermolecular interactions in the crystal lattice, such as π-π stacking, which is common for planar aromatic molecules. These interactions can significantly influence the material's physical properties.

Table 5: Expected X-ray Crystallographic Parameters for 3,5-Dichlorobenzo[f] ias.ac.inbris.ac.uknaphthyridine

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl)
Bond Angles Angles between three connected atoms (e.g., C-N-C)

Analysis of Molecular Conformation and Intermolecular Interactions

Detailed information on the molecular conformation, including bond lengths, bond angles, and dihedral angles, is not available. Furthermore, there is no published data on the specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, that govern the solid-state structure of this compound.

Crystal Packing and Supramolecular Assembly

Without crystallographic data, it is impossible to describe the crystal packing arrangement or the resulting supramolecular assembly of 3,5-Dichlorobenzo[f] nih.govnaphthyridine. Information regarding its crystal system, space group, and the three-dimensional arrangement of molecules within the lattice is currently not documented in available scientific resources.

Theoretical and Computational Investigations on 3,5 Dichlorobenzo F 1 2 Naphthyridine

Reaction Mechanism Studies Using Computational Chemistry

Transition State CharacterizationComputational methods can model the entire pathway of a chemical reaction, identifying intermediate structures and the high-energy transition states that connect them. This analysis is fundamental to understanding reaction kinetics and selectivity.

While the framework for these computational studies is robust, their specific application to 3,5-Dichlorobenzo[f] mdpi.comresearchgate.netnaphthyridine is not present in the current body of scientific literature found. Consequently, the detailed research findings and data tables required for a comprehensive article on this specific subject are unavailable. Further experimental and computational research would be necessary to generate the specific data for this compound.

Energy Profiles of Reaction Pathways

Understanding the synthesis of 3,5-Dichlorobenzo[f] mdpi.commdpi.comnaphthyridine necessitates a detailed analysis of the potential reaction pathways, their intermediates, transition states, and associated energy barriers. Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for mapping these energy landscapes.

Theoretical studies on the formation of related polycyclic aza-aromatic compounds often investigate cycloaddition reactions, which are crucial for constructing the core heterocyclic scaffold. rsc.orgresearchgate.net For a molecule like 3,5-Dichlorobenzo[f] mdpi.commdpi.comnaphthyridine, a plausible synthetic route might involve an intramolecular aza-Diels-Alder reaction. researchgate.net DFT calculations can be employed to model this process, elucidating the thermodynamics and kinetics that govern the transformation.

Table 1: Hypothetical Energy Profile for a Key Synthetic Step This table illustrates the type of data generated from DFT calculations for a proposed reaction pathway. Values are representative.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+25.4
IntermediateCycloaddition Adduct-5.2
TS2Second Transition State (Aromatization)+15.8
Product3,5-Dichlorobenzo[f] mdpi.commdpi.comnaphthyridine-20.1

Conformational Analysis and Molecular Dynamics Simulations

While the core benzo[f] mdpi.commdpi.comnaphthyridine ring system is largely planar and rigid, conformational analysis is essential for understanding the molecule's three-dimensional structure and flexibility, particularly if substituents were present that could rotate. For the parent structure, computational methods can confirm the planarity and explore minor deviations from it.

Molecular Dynamics (MD) simulations offer a deeper understanding of the compound's behavior over time in a simulated physiological environment (e.g., in a water box with ions). MD simulations apply classical mechanics to model the movements of atoms and molecules, providing insights into structural stability and intermolecular interactions. researchgate.net

An MD simulation for 3,5-Dichlorobenzo[f] mdpi.commdpi.comnaphthyridine would typically involve:

System Setup: Placing the molecule in a simulation box filled with a solvent, usually water, to mimic aqueous conditions.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to a target temperature (e.g., 300 K) and adjusting the pressure to stabilize the system's properties.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal the stability of the planar conformation and how the molecule interacts with surrounding solvent molecules. For a rigid system like this, key metrics would include the root-mean-square deviation (RMSD) from the initial structure, which would be expected to be low, confirming its structural stability.

Ligand-Protein Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the chemical mechanisms of interaction. Derivatives of the closely related benzo[f]quinoline (B1222042) and 1,8-naphthyridine (B1210474) scaffolds have been investigated as inhibitors of various enzymes, such as Topoisomerase IIα and VEGFR-2, making these valid hypothetical targets for docking studies. nih.govnih.govresearchgate.netnih.gov

The docking process involves placing the 3,5-Dichlorobenzo[f] mdpi.commdpi.comnaphthyridine structure into the active site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key chemical interactions, such as:

Hydrogen Bonds: Interactions between the nitrogen atoms in the naphthyridine rings and amino acid residues like asparagine or cysteine.

Pi-Stacking: The planar aromatic system of the molecule can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzene (B151609) and dichlorinated portions of the molecule can interact favorably with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atoms could potentially act as halogen bond donors, interacting with electron-rich atoms in the protein's active site.

A molecular docking study of a 1,3-diphenylbenzo[f] mdpi.commdpi.comnaphthyridine derivative with Topoisomerase IIα revealed that the benzo[f] mdpi.commdpi.comnaphthyridine ring stacked between the DNA bases at the cleavage site, indicating a potential mechanism of action. nih.gov Similar intercalating or binding modes would be explored for 3,5-Dichlorobenzo[f] mdpi.commdpi.comnaphthyridine.

Table 2: Predicted Interactions from a Hypothetical Docking Study with a Protein Kinase This table illustrates the types of interactions a molecular docking simulation might predict for 3,5-Dichlorobenzo[f] mdpi.commdpi.comnaphthyridine in a hypothetical enzyme active site.

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondN1 (Naphthyridine)CYS 366 (Backbone NH)2.9
Hydrogen BondN7 (Naphthyridine)ASN 411 (Side Chain NH2)3.1
Pi-StackingBenzo[f] Ring SystemTYR 3253.5
Halogen InteractionCl at C3LEU 288 (Backbone C=O)3.2
Hydrophobic InteractionDichlorophenyl RingVAL 255, ILE 310-

Exploration of the 3,5 Dichlorobenzo F 1 2 Naphthyridine Scaffold in Chemical Research

Development of Naphthyridine-Based Scaffolds for Chemical Probe Discovery

Naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry and chemical biology due to their diverse biological activities. mdpi.com These nitrogen-containing heterocyclic compounds have been investigated for a wide array of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory agents. eurochlor.org The development of novel chemical probes is essential for dissecting complex biological processes, and the naphthyridine framework serves as a versatile starting point for creating such tools.

The structural rigidity and defined three-dimensional arrangement of the naphthyridine core allow for the precise positioning of functional groups to interact with biological targets. The introduction of chlorine atoms, as in 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine, can significantly influence the molecule's properties. The strong electron-withdrawing nature of chlorine can modulate the electronic distribution within the aromatic system, potentially enhancing interactions with specific protein residues. researchgate.net Furthermore, the lipophilicity of the molecule can be fine-tuned through halogenation, which is a critical parameter for cell permeability and target engagement. researchgate.net

While direct studies on 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine as a chemical probe are not extensively documented, research on related structures highlights the potential. For instance, various naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit enzymes or modulate receptor activity. eurochlor.org These studies provide a foundation for the rational design of probes based on the 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine scaffold for exploring novel biological targets.

Applications in Materials Science and Optics

The unique photophysical properties of extended aromatic systems like benzo[f] mdpi.comeurochlor.orgnaphthyridine make them attractive candidates for applications in materials science and optics. Naphthyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The incorporation of halogen atoms can further modify their electronic and optical characteristics.

The fluorescence of naphthyridine derivatives is a key feature for their application in optical materials. For example, 2,7-dialkylamino- mdpi.comnih.gov-naphthyridines are known to exhibit blue fluorescence in solution. mdpi.com The photophysical properties, including absorption and emission wavelengths, as well as fluorescence quantum yields, are highly dependent on the substitution pattern and the solvent environment.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Solvent
2,7-Bis(dimethylamino)-4-methyl- mdpi.comnih.gov-naphthyridine3804350.25Methanol
2,7-Bis(diethylamino)-4-methyl- mdpi.comnih.gov-naphthyridine3854400.30Methanol
Ethynyl-linked benzofuran-naphthyridine (ABAN)Not specifiedNot specifiedHighVarious

This table presents data for illustrative naphthyridine derivatives due to the lack of specific data for 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine. mdpi.comnih.gov

These properties are crucial for the design of materials for organic electronics, such as OLEDs, where efficient light emission is required. researchgate.net The tunability of the emission color through chemical modification makes naphthyridines a promising class of materials for display and lighting technologies.

Advanced Ligand Chemistry in Coordination Compounds

The nitrogen atoms within the naphthyridine scaffold provide excellent coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry. The resulting metal complexes have shown diverse applications, particularly in catalysis.

Naphthyridine-based ligands can coordinate to a wide range of transition metals, forming complexes with various geometries and electronic properties. The specific isomer of the naphthyridine and the nature of its substituents play a crucial role in determining the coordination mode and the stability of the resulting complex. The presence of two nitrogen atoms allows for chelation, forming stable five- or six-membered rings with the metal center.

For dihalo-naphthyridine derivatives, the chlorine atoms can influence the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Furthermore, the steric bulk of the chlorine atoms can direct the coordination geometry of the complex. While specific complexation studies with 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine are not prevalent in the literature, research on related systems, such as 2,7-dichloro-1,8-naphthyridine (B19096), demonstrates their ability to form dinuclear ruthenium complexes. researchgate.net

Metal complexes of naphthyridine derivatives have emerged as effective catalysts for a variety of organic transformations. nih.gov These include oxidation reactions, hydrogen transfer reactions, and cross-coupling reactions. mdpi.comresearchgate.netresearchgate.net The naphthyridine ligand can influence the catalytic activity by modifying the electronic and steric environment of the metal center.

For instance, ruthenium complexes containing 2,7-dichloro-1,8-naphthyridine have been shown to be active in the catalytic oxidation of alcohols and the epoxidation of alkenes. researchgate.net In these systems, the dichloronaphthyridine ligand is believed to play a role in stabilizing the active catalytic species. Similarly, nickel complexes with naphthyridine ligands have been developed for photocatalytic C-N and C-O cross-coupling reactions. researchgate.net The versatility of these catalytic systems suggests that complexes of 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine could also exhibit interesting catalytic properties.

Structure-Activity Relationship (SAR) Studies on Dihalo-Naphthyridine Derivatives (focus on chemical modifications and their impact)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. wikipedia.org For naphthyridine derivatives, SAR studies have been crucial in identifying key structural features that govern their therapeutic effects. eurochlor.org The introduction of halogen atoms, such as chlorine, is a common strategy to modulate the activity of a drug candidate. researchgate.net

The position and nature of the halogen substituent can have a profound impact on the biological activity. researchgate.net In the context of dihalo-naphthyridine derivatives, the presence of chlorine atoms can influence factors such as binding affinity to a biological target, metabolic stability, and pharmacokinetic properties. For example, the introduction of a chlorine atom can block a site of metabolism, thereby increasing the half-life of the compound in the body. eurochlor.org

While a detailed SAR study specifically for 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine is not available, general principles from related dihalo-aromatic compounds can be inferred. The electronic effects of the two chlorine atoms on the benzo[f] mdpi.comeurochlor.orgnaphthyridine ring system would likely alter its interaction with biological macromolecules compared to the unsubstituted parent compound. The following table illustrates the impact of halogen and other substituents on the activity of naphthyridine derivatives in different contexts.

Naphthyridine DerivativeModificationImpact on ActivityContext
1,8-naphthyridine-3-carbonitrile analogueAddition of a halogen atom (–F)Good anti-TB activity (MIC = 12.5 μg/mL)Antitubercular
Naphthyridine derivativeC-2 naphthyl ringPotent cytotoxicityAnticancer
2,7-dichloro-1,8-naphthyridineUsed as a ligand for RutheniumActive in catalytic oxidationCatalysis

This table provides examples of how modifications, including halogenation, affect the activity of naphthyridine derivatives in various applications. eurochlor.orgresearchgate.netpharmacologymentor.com

These examples underscore the importance of systematic chemical modifications to explore and optimize the properties of the naphthyridine scaffold. Further investigation into the synthesis and biological evaluation of 3,5-Dichlorobenzo[f] mdpi.comeurochlor.orgnaphthyridine and its analogs is warranted to fully understand its potential in various fields of chemical research.

Future Research Directions and Unexplored Avenues for 3,5 Dichlorobenzo F 1 2 Naphthyridine

Novel Synthetic Routes and Sustainable Chemistry

While classical methods for constructing naphthyridine cores, such as the Skraup and Friedländer reactions, have been established, future research should focus on developing more efficient, atom-economical, and environmentally benign pathways to 3,5-Dichlorobenzo[f] mdpi.comnih.govnaphthyridine and its analogs. rsc.org

Key research avenues include:

Multi-component Reactions (MCRs): Investigating one-pot MCRs, such as the Ugi or Povarov reactions, could provide rapid access to complex derivatives from simple starting materials. researchgate.net A notable example is the synthesis of 5-aryl-benzo[f] mdpi.comnih.govnaphthyridines through a cascade Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition process. researchgate.net Adapting such strategies to incorporate 3,5-dichloro-substituted precursors could significantly streamline the synthesis.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various naphthyridine scaffolds. researchgate.net Future work should explore microwave-assisted methods for the key cyclization steps leading to the benzo[f] mdpi.comnih.govnaphthyridine core, which would be a significant step towards process intensification.

Green Chemistry Approaches: A critical future direction is the adoption of sustainable chemistry principles. This includes exploring reactions in greener solvents like water or ionic liquids, which has been demonstrated for the synthesis of other naphthyridine isomers. researchgate.net Furthermore, employing reusable or biodegradable catalysts could minimize the environmental impact of the synthesis. wikipedia.org The development of catalytic systems, perhaps using environmentally friendly metals like iron, for key bond-forming steps is another promising area. researchgate.net

Synthetic StrategyPotential AdvantagesRelevant Precedent
Multi-component Reactions (MCRs) High atom economy, operational simplicity, rapid library generation.Ugi/aza-Diels-Alder for 5-aryl-benzo[f] mdpi.comnih.govnaphthyridines. researchgate.net
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced safety.General application in naphthyridine and benzo-naphthyridine synthesis. researchgate.net
Green Solvents (e.g., Water) Reduced environmental impact, lower cost, enhanced safety.Friedländer condensation for 1,8-naphthyridines in water. researchgate.net
Sustainable Catalysis Catalyst recyclability, use of earth-abundant metals (e.g., Fe).FeCl3-catalyzed Povarov reaction for dibenzo-naphthyridines. researchgate.net

Advanced Functionalization and Derivatization Strategies

The two chlorine atoms at the 3- and 5-positions of the benzo[f] mdpi.comnih.govnaphthyridine core are key handles for introducing molecular diversity. Future research should systematically explore their reactivity to build libraries of novel compounds.

Promising derivatization strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms are ideal sites for well-established cross-coupling reactions. Investigating Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) couplings would allow for the introduction of a wide array of aryl, heteroaryl, amine, and alkynyl substituents. researchgate.net The differential reactivity of the two chlorine atoms could potentially allow for selective, stepwise functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring system should activate the C-Cl bonds towards nucleophilic attack. wikipedia.org This opens a pathway for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines. The reaction is often facilitated in heteroaromatic systems where the negative charge of the intermediate (Meisenheimer complex) can be stabilized by the ring nitrogen atoms. wikipedia.orgnih.gov

Direct C-H Activation: A more advanced and atom-economical approach involves the direct functionalization of the C-H bonds on the aromatic core. While challenging, transition-metal-catalyzed C-H activation strategies could enable the introduction of new functional groups at positions not easily accessible through classical methods, avoiding the need for pre-functionalized starting materials. mdpi.com

In-depth Mechanistic Investigations of Reactivity

A thorough understanding of the reactivity of 3,5-Dichlorobenzo[f] mdpi.comnih.govnaphthyridine requires detailed mechanistic studies. This knowledge is crucial for optimizing reaction conditions, predicting regioselectivity, and designing rational synthetic routes.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. This can help predict the relative reactivity of the two chlorine atoms, identify the most acidic C-H protons, and calculate the energies of intermediates and transition states for various reactions, such as SNAr. nih.gov

Kinetic Studies: Experimental kinetic studies of functionalization reactions (e.g., Suzuki coupling or SNAr) can elucidate the reaction mechanisms. By monitoring reaction rates under different conditions (varying catalyst, ligand, base, temperature), the rate-determining step and the influence of the substituents can be determined.

Intermediate Trapping and Characterization: For reactions proposed to proceed through specific intermediates, such as the Meisenheimer complex in SNAr reactions, experiments aimed at trapping and characterizing these transient species would provide direct evidence for the proposed mechanism. masterorganicchemistry.com

Exploration of New Chemical Applications Beyond Current Scope

The benzo[f] mdpi.comnih.govnaphthyridine scaffold is present in natural products and has been explored for biological activity. mdpi.com Future research should build upon this foundation and explore novel applications for derivatives of the 3,5-dichloro parent compound.

Potential application areas include:

Medicinal Chemistry: Given that various naphthyridine derivatives exhibit anticancer, antimicrobial, and enzyme inhibitory activities, new derivatives of 3,5-Dichlorobenzo[f] mdpi.comnih.govnaphthyridine should be synthesized and screened for a wide range of biological targets. nih.gov The ability to easily diversify the core structure via the chlorine atoms makes it an attractive scaffold for developing structure-activity relationships (SAR).

Materials Science: Polycyclic aromatic nitrogen heterocycles often possess interesting photophysical properties. Future studies should investigate the fluorescence and phosphorescence characteristics of novel derivatives. These compounds could be explored as organic light-emitting diode (OLED) materials, fluorescent probes, or components in supramolecular assemblies.

Coordination Chemistry: The nitrogen atoms in the naphthyridine core can act as ligands for metal ions. The synthesis of novel metal complexes incorporating 3,5-Dichlorobenzo[f] mdpi.comnih.govnaphthyridine or its derivatives could lead to new catalysts, magnetic materials, or therapeutic agents. The electronic properties of the metal center would be tunable based on the substituents on the naphthyridine ligand. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dichlorobenzo[f][1,7]naphthyridine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated pyridine precursors (e.g., 2,6-dichloropyridine) can react with cyanopyridine derivatives under basic conditions to form the naphthyridine core. Reaction optimization includes controlling temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Pd for cross-coupling) to improve yields (60–85%) .
  • Example Reaction :

PrecursorReagentConditionsYield
2,6-Dichloropyridine2-CyanopyridineBase, 100°C, 12h75%

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and aromaticity.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at 265.97 Da).
  • IR Spectroscopy : Peaks at 750–850 cm⁻¹ indicate C-Cl stretching .
    • Data Reference : NIST and PubChem databases provide validated spectral data for cross-comparison .

Q. What biological activities are associated with benzo[f][1,7]naphthyridine derivatives?

  • Answer : These derivatives exhibit broad bioactivity, including:

  • Anticancer: Cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 5–20 μM) .
  • Antimicrobial: Inhibition of bacterial growth (e.g., E. coli, MIC = 8–32 μg/mL) .
  • Nucleic Acid Modulation: Potential as splicing modulators for proliferative diseases .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated naphthyridine derivatives?

  • Methodological Answer : Key factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.
  • Catalytic Systems : Pd-catalyzed cross-coupling improves regioselectivity in aryl-aryl bond formation .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions .
    • Case Study : A 98.8% yield was achieved for 7-chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine using SnCl₂ in glacial acetic acid under HCl aeration .

Q. What computational strategies support the design of bioactive naphthyridine derivatives?

  • Answer :

  • Molecular Docking : Predict binding affinities to targets like topoisomerase-II or spliceosome complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl/F) with cytotoxic activity .
    • Example : Dibenzo[b,h][1,6]naphthyridinecarboxamides showed enhanced activity via hydrophobic interactions in docking simulations .

Q. How do structural modifications at the 3,5-positions influence biological efficacy?

  • Answer :

  • Chlorine vs. Fluorine : Chlorine enhances lipophilicity (logP ↑), improving membrane permeability. Fluorine increases metabolic stability via C-F bond inertia.
  • Hydroxyl Substituents : Introducing -OH at position 4 (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) improves solubility but may reduce cytotoxicity .
    • Data Conflict Resolution : Contradictory bioassay results (e.g., varying IC₅₀ values) should be validated via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Methodological Challenges

Q. How can researchers resolve contradictions in biological data for naphthyridine derivatives?

  • Strategies :

Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven artifacts .

Dose-Response Repetition : Test multiple concentrations across independent replicates.

Target Engagement Assays : Confirm mechanism via Western blot (e.g., spliceosome protein modulation) .

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